ethyl 2-(4-bromophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(4-bromophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Ethyl 2-(4-bromophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate has shown potential applications in various scientific research areas, including:
1. Cancer Research: Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
2. Neurological Disorders: this compound has been found to have neuroprotective effects and can be used in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
3. Cardiovascular Diseases: This compound has shown potential in the treatment of cardiovascular diseases such as hypertension and atherosclerosis.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, as well as the protection of neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including:
1. Anti-inflammatory: This compound has been found to have anti-inflammatory effects and can reduce inflammation in the body.
2. Antioxidant: this compound has antioxidant properties and can protect cells from oxidative stress.
3. Anti-tumor: Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 2-(4-bromophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using this compound include its high cost and limited availability.
Future Directions
There are several future directions for the research and development of ethyl 2-(4-bromophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate, including:
1. Development of New Derivatives: The synthesis of new derivatives of this compound with improved properties and efficacy can lead to the development of new drugs for the treatment of various diseases.
2. Clinical Trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
3. Combination Therapy: this compound can be used in combination with other drugs to enhance its therapeutic effects.
Conclusion
This compound is a promising chemical compound with potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in the development of new drugs for the treatment of various diseases.
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3/c1-2-22-15(21)12-8-14(20)19-13(17-12)7-11(18-19)9-3-5-10(16)6-4-9/h3-8,18H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSKVLNNWNSRNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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